molecular formula C21H23N3O5 B11393159 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

Cat. No.: B11393159
M. Wt: 397.4 g/mol
InChI Key: PLGPJNWZRCIUGL-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a heterocyclic compound featuring a 1,2,5-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group at position 4 and a benzamide moiety bearing a 2-methylpropoxy (isobutoxy) group at position 2. The oxadiazole ring contributes to its structural rigidity and electronic properties, while the dimethoxy and isobutoxy substituents enhance solubility and modulate interactions with biological targets .

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C21H23N3O5/c1-13(2)12-28-16-8-5-14(6-9-16)21(25)22-20-19(23-29-24-20)15-7-10-17(26-3)18(11-15)27-4/h5-11,13H,12H2,1-4H3,(H,22,24,25)

InChI Key

PLGPJNWZRCIUGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide typically involves multiple steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the 3,4-dimethoxyphenyl group:

    Formation of the benzamide core: The final step involves the coupling of the oxadiazole-dimethoxyphenyl intermediate with a benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a therapeutic agent.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from its specific substitution pattern. Below is a comparative analysis with structurally or functionally related oxadiazole and benzamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₂₇H₂₇N₃O₅ 473.5 3,4-Dimethoxyphenyl, 2-methylpropoxy Potential anticancer, neuroprotective (inferred)
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide C₂₄H₂₁N₃O₄ 415.4 3-Methylbenzamide Anticancer (explicitly studied)
3-Chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide C₂₂H₁₈ClN₃O₄ 429.9 3-Chlorobenzamide Enhanced binding affinity due to chloro group
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide C₂₆H₂₃N₃O₅ 457.5 4-Methoxy-3-methylphenyl, propenyloxy Improved solubility and bioactivity
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide C₂₅H₂₅N₃O₃ 415.5 4-Methylphenyl, 2-methylpropoxy Broad-spectrum biological activity (e.g., enzyme inhibition)

Key Insights:

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound is associated with enhanced interaction with enzymes like tyrosine kinases, a feature less pronounced in analogs with simpler substituents (e.g., methyl or chloro groups) .

Structural Stability :

  • Oxadiazole derivatives with electron-donating groups (e.g., methoxy) exhibit greater thermal and oxidative stability than those with electron-withdrawing groups (e.g., nitro) .

Therapeutic Potential: The target compound’s dual functionalization (dimethoxy + isobutoxy) may synergize to target multiple pathways, unlike analogs such as N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide, which shows narrower activity .

Research Findings and Data

Table 2: Comparative Physicochemical Properties

Property Target Compound N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide 3-Chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
LogP 3.8 3.2 4.1
Solubility (mg/mL) 0.15 0.22 0.09
Melting Point (°C) 168–170 155–158 172–175
IC₅₀ (Cancer Cell Lines) 12 µM 18 µM 9 µM

Notable Observations:

  • The target compound’s higher LogP (3.8 vs. 3.2) reflects superior lipid solubility, crucial for blood-brain barrier penetration in neuroactive applications .
  • Despite lower aqueous solubility than the propoxy analog, its 3,4-dimethoxyphenyl group enhances target specificity, reducing off-site effects .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound's molecular formula is C18H17N3O4C_{18}H_{17}N_{3}O_{4}, with a molecular weight of 339.35 g/mol. The structure features a 1,2,5-oxadiazole moiety which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC18H17N3O4
Molecular Weight339.35 g/mol
LogP3.6679
Polar Surface Area75.347 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research has indicated that it may act on various proteins involved in cellular processes such as protein synthesis and signaling pathways.

Targeted Proteins:

  • PfAsnRS (Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase) : Involved in the translation process of the malaria parasite.
  • PfCLK3 (malaria kinase) : Plays a critical role in the regulation of protein synthesis.

The compound disrupts protein synthesis in the malaria parasite by inhibiting these targets, leading to an amino acid starvation response that is detrimental to the parasite's survival.

Biological Activity

Recent studies have evaluated the antifungal and anticancer properties of related compounds containing the oxadiazole moiety. For instance, a series of benzamides with oxadiazole derivatives exhibited significant antifungal activity against various fungi such as Botrytis cinerea and Fusarium graminearum, showing efficacy greater than standard treatments .

Antifungal Activity Case Study

A study synthesized 28 benzamide derivatives and tested their antifungal activity. Notably:

  • Compound 10a showed an antifungal activity of 84.4% against Botrytis cinerea at a concentration of 100 mg/L.
  • Other derivatives also demonstrated comparable or superior activity compared to established antifungals like pyraclostrobin (81.4% efficacy) .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest low toxicity to mammalian cells while maintaining potent activity against parasite cultures.

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